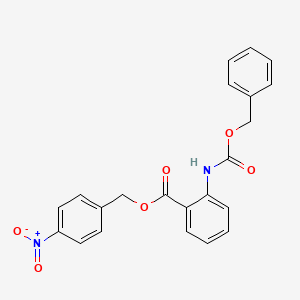
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group, a phenylmethoxycarbonylamino group, and a benzoate ester, making it a complex molecule with interesting reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-(phenylmethoxycarbonylamino)benzoic acid with (4-nitrophenyl)methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the ester and amide functionalities can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-Nitrophenyl)methyl benzoate: Lacks the phenylmethoxycarbonylamino group, making it less complex.
2-(Phenylmethoxycarbonylamino)benzoic acid: Lacks the nitrophenyl group, resulting in different reactivity.
(4-Nitrophenyl)methyl 2-aminobenzoate: Contains an amino group instead of the phenylmethoxycarbonylamino group.
Uniqueness
(4-Nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate is unique due to the presence of both the nitrophenyl and phenylmethoxycarbonylamino groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
65992-14-5 |
|---|---|
Fórmula molecular |
C22H18N2O6 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl 2-(phenylmethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C22H18N2O6/c25-21(29-14-17-10-12-18(13-11-17)24(27)28)19-8-4-5-9-20(19)23-22(26)30-15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,26) |
Clave InChI |
ZUWANASDNNHAPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


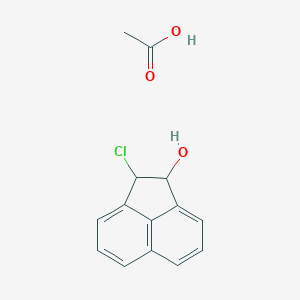
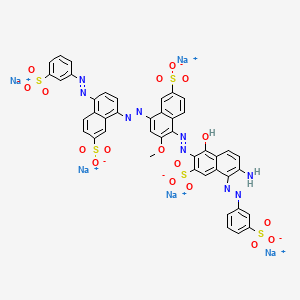
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
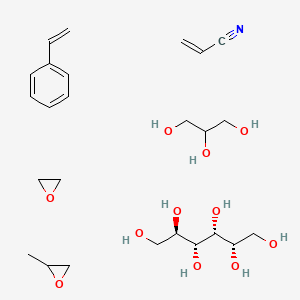

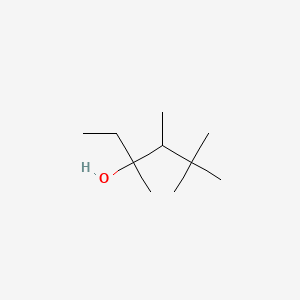
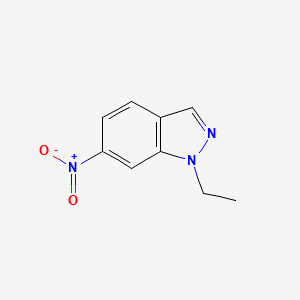
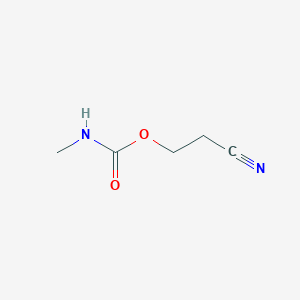
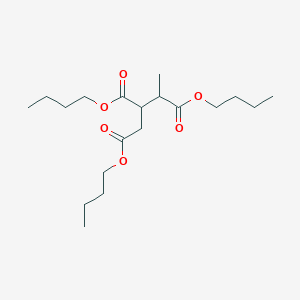
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
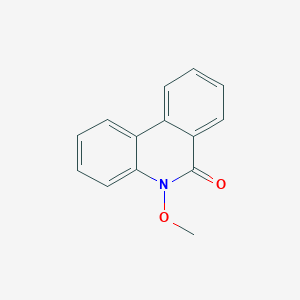

![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
